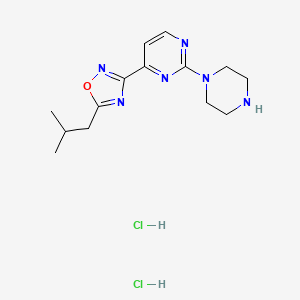
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, a thiazole ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as a substituted pyrrole, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl bromide in the presence of a base like sodium hydride.
Thiazole Ring Incorporation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Hydroxylation and Carboxylation: Hydroxylation can be performed using oxidizing agents such as hydrogen peroxide, while carboxylation can be achieved through carboxylation reactions using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cell Membranes: Exhibiting antimicrobial activity by disrupting bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness: 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiazole ring and a pyrrolidine ring in the same molecule is relatively rare and contributes to its unique properties.
Eigenschaften
IUPAC Name |
1-benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-9-23-14(17-10)16(22)12(13(19)20)8-18(15(16)21)7-11-5-3-2-4-6-11/h2-6,9,12,22H,7-8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDNBNFAAJOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(C(CN(C2=O)CC3=CC=CC=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)




![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)

![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)


![(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine](/img/structure/B1440181.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)

